molecular formula C6H10N2O2S B12353801 (2S)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid

(2S)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid

Cat. No.: B12353801
M. Wt: 174.22 g/mol
InChI Key: AIFKTVSJRSBYCY-RXMQYKEDSA-N
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Description

(2S)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid is an organic compound that features both amino and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid typically involves the reaction of a suitable amino acid derivative with a cyanoethylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted amino acids.

Scientific Research Applications

(2S)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The sulfur atom can also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(2-cyanoethylthio)propanoic acid: Similar structure but with a different sulfur-containing group.

    (2S)-2-amino-3-(2-cyanopropylsulfanyl)propanoic acid: Similar structure with a different alkyl chain length.

Uniqueness

(2S)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and potential biological activity. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

(2S)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid

InChI

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m1/s1

InChI Key

AIFKTVSJRSBYCY-RXMQYKEDSA-N

Isomeric SMILES

C(CSC[C@H](C(=O)O)N)C#N

Canonical SMILES

C(CSCC(C(=O)O)N)C#N

Origin of Product

United States

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